molecular formula C9H16O B147574 3,3,5-Trimethylcyclohexanone CAS No. 873-94-9

3,3,5-Trimethylcyclohexanone

Cat. No. B147574
Key on ui cas rn: 873-94-9
M. Wt: 140.22 g/mol
InChI Key: POSWICCRDBKBMH-UHFFFAOYSA-N
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Patent
US03947406

Procedure details

Acetone (11.6 g.) in ethanol (50 c.c.) was stirred at below 0°C and 1-amino-3,3,5-trimethylcyclohexyl hydroperoxide (17.3 g.; 80% pure) added. After stirring for ca. 1 hour the solid had dissolved. To the solution was added magnesium sulphate and it was stored at 0° overnight. Filtration and distillation gave acetone and dihydroisophorone (probably containing some symmetrical amino-peroxide ##EQU20## and a product (2.2 g.), b.p. 75° - 78°/1.0 mm, had a peroxide equivalent 239.4 and gave N, 6.3% an elemental analysis.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)=O.N[C:6]1([O:15]O)[CH2:11][CH:10]([CH3:12])[CH2:9][C:8]([CH3:14])([CH3:13])[CH2:7]1.S([O-])([O-])(=O)=O.[Mg+2]>C(O)C>[CH3:12][CH:10]1[CH2:9][C:8]([CH3:14])([CH3:13])[CH2:7][C:6](=[O:15])[CH2:11]1 |f:2.3|

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
17.3 g
Type
reactant
Smiles
NC1(CC(CC(C1)C)(C)C)OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for ca. 1 hour the solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
WAIT
Type
WAIT
Details
was stored at 0° overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filtration and distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1CC(=O)CC(C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03947406

Procedure details

Acetone (11.6 g.) in ethanol (50 c.c.) was stirred at below 0°C and 1-amino-3,3,5-trimethylcyclohexyl hydroperoxide (17.3 g.; 80% pure) added. After stirring for ca. 1 hour the solid had dissolved. To the solution was added magnesium sulphate and it was stored at 0° overnight. Filtration and distillation gave acetone and dihydroisophorone (probably containing some symmetrical amino-peroxide ##EQU20## and a product (2.2 g.), b.p. 75° - 78°/1.0 mm, had a peroxide equivalent 239.4 and gave N, 6.3% an elemental analysis.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)=O.N[C:6]1([O:15]O)[CH2:11][CH:10]([CH3:12])[CH2:9][C:8]([CH3:14])([CH3:13])[CH2:7]1.S([O-])([O-])(=O)=O.[Mg+2]>C(O)C>[CH3:12][CH:10]1[CH2:9][C:8]([CH3:14])([CH3:13])[CH2:7][C:6](=[O:15])[CH2:11]1 |f:2.3|

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
17.3 g
Type
reactant
Smiles
NC1(CC(CC(C1)C)(C)C)OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for ca. 1 hour the solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
WAIT
Type
WAIT
Details
was stored at 0° overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filtration and distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1CC(=O)CC(C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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